molecular formula C16H14O4 B11724851 3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid

3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid

Cat. No.: B11724851
M. Wt: 270.28 g/mol
InChI Key: RUKABNVTKNTHTM-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C16H14O4. It is known for its unique structure, which includes a methoxyphenoxy group attached to a phenylprop-2-enoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-methoxyphenol with 2-bromophenylprop-2-enoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the brominated carbon, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated acids .

Scientific Research Applications

3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group is believed to play a crucial role in its biological activity by interacting with cellular receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid is unique due to its methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-[2-(4-methoxyphenoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H14O4/c1-19-13-7-9-14(10-8-13)20-15-5-3-2-4-12(15)6-11-16(17)18/h2-11H,1H3,(H,17,18)

InChI Key

RUKABNVTKNTHTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O

Origin of Product

United States

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